Cas no 105391-69-3 (5-Fluoro-4-methyl-1H-indazole)

5-Fluoro-4-methyl-1H-indazole is a versatile organic compound known for its unique structural features. It exhibits a high degree of synthetic utility, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated and methylated substituents confer enhanced stability and bioavailability, making it an attractive candidate for drug discovery applications. The compound's aromatic nature and substitution pattern contribute to its potential in medicinal chemistry, offering researchers a building block for the development of novel therapeutic agents.
5-Fluoro-4-methyl-1H-indazole structure
5-Fluoro-4-methyl-1H-indazole structure
Product Name:5-Fluoro-4-methyl-1H-indazole
CAS No:105391-69-3
MF:C8H7FN2
MW:150.152984857559
MDL:MFCD11007843
CID:1029026
PubChem ID:45480391
Update Time:2025-07-15

5-Fluoro-4-methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-4-methyl-1H-indazole
    • LogP
    • 5-FLUORO-4-METHYL-(1H)INDAZOLE
    • AK136946
    • FCH882653
    • EN001508
    • AX8258514
    • SCHEMBL7918824
    • C71216
    • DS-5624
    • DTXSID00670343
    • MFCD11007843
    • A896014
    • 105391-69-3
    • CS-0153502
    • AKOS006305609
    • 5-fluoro-4-methyl-2H-indazole
    • MDL: MFCD11007843
    • Inchi: 1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
    • InChI Key: IQDVHNBGTTXLCU-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=NN2)C=1C

Computed Properties

  • Exact Mass: 150.05941
  • Monoisotopic Mass: 150.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.7
  • XLogP3: 2

Experimental Properties

  • PSA: 28.68

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5-Fluoro-4-methyl-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:105391-69-3)5-Fluoro-4-methyl-1H-indazole
Order Number:A896014
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:53
Price ($):547.0
Email:sales@amadischem.com

5-Fluoro-4-methyl-1H-indazole Related Literature

Additional information on 5-Fluoro-4-methyl-1H-indazole

5-Fluoro-4-methyl-1H-indazole (CAS No. 105391-69-3): An Overview of Its Structure, Properties, and Applications

5-Fluoro-4-methyl-1H-indazole (CAS No. 105391-69-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine and methyl substitutions on the indazole ring, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of 5-Fluoro-4-methyl-1H-indazole is defined by its indazole core, which consists of a benzene ring fused to a pyrazole ring. The presence of the fluorine atom at the 5-position and the methyl group at the 4-position imparts distinct electronic and steric properties to the molecule. These substitutions can influence the compound's solubility, stability, and interactions with biological targets, making it an attractive scaffold for drug design.

In recent years, extensive research has been conducted to explore the pharmacological properties of 5-Fluoro-4-methyl-1H-indazole. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 5-Fluoro-4-methyl-1H-indazole derivatives effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Beyond its anti-inflammatory properties, 5-Fluoro-4-methyl-1H-indazole has also shown potential as an anticancer agent. Research conducted by a team at the University of California in 2021 revealed that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of apoptosis pathways and the inhibition of cell proliferation.

The synthetic accessibility of 5-Fluoro-4-methyl-1H-indazole further enhances its utility in drug discovery. Several efficient synthetic routes have been developed to produce this compound and its derivatives, allowing for rapid optimization and modification. One notable method involves the reaction of 4-methylindazole with fluorinating agents under controlled conditions, yielding high yields and purity levels.

In addition to its therapeutic applications, 5-Fluoro-4-methyl-1H-indazole has been investigated for its potential as a bioisostere in medicinal chemistry. Bioisosteres are molecular fragments that can replace other functional groups while maintaining or enhancing the desired biological activity. The unique electronic properties of the fluorine-substituted indazole ring make it an excellent candidate for such applications, particularly in optimizing drug-like properties such as solubility and metabolic stability.

Clinical trials involving compounds derived from 5-Fluoro-4-methyl-1H-indazole are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of this compound as a lead molecule for further development into novel therapeutics.

The future outlook for 5-Fluoro-4-methyl-1H-indazole-based drugs is promising. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As our understanding of this compound deepens, it is likely that more advanced derivatives will be developed, further expanding its utility in medicine.

In conclusion, 5-Fluoro-4-methyl-1H-indazole (CAS No. 105391-69-3) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable scaffold for the development of novel therapeutics targeting inflammation, pain, and cancer. As research in this area progresses, it is anticipated that this compound will play an increasingly important role in improving patient outcomes and advancing healthcare.

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Amadis Chemical Company Limited
(CAS:105391-69-3)5-Fluoro-4-methyl-1H-indazole
A896014
Purity:99%
Quantity:5g
Price ($):547.0
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